molecular formula C22H21FN4O4S B2717611 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2319876-54-3

2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2717611
CAS No.: 2319876-54-3
M. Wt: 456.49
InChI Key: JFCARKNQQXRWGK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a 6-fluoro group, a 3-propyl chain, and a thioether-linked 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. Its structural complexity arises from the integration of multiple pharmacophores:

  • Quinazolinone core: Known for its role in kinase inhibition and anticancer activity .
  • 1,2,4-Oxadiazole ring: Enhances metabolic stability and bioavailability while contributing to target binding via hydrogen bonding or π-π interactions .
  • 2,5-Dimethoxyphenyl group: Modulates electronic properties and may influence receptor selectivity.
  • 6-Fluoro substitution: Often improves membrane permeability and binding affinity in drug design.

While its exact therapeutic applications remain under investigation, analogs with similar structural motifs have demonstrated activity against cancer, viral infections, and thrombotic disorders .

Properties

IUPAC Name

2-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-10-13(23)5-7-17(15)24-22(27)32-12-19-25-20(26-31-19)16-11-14(29-2)6-8-18(16)30-3/h5-8,10-11H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCARKNQQXRWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2,5-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole ring to the quinazolinone core: This step involves the use of a thioether linkage, where the oxadiazole derivative is reacted with a thiol-containing quinazolinone precursor.

    Introduction of the fluorine atom: This can be done via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Final assembly: The propyl group is introduced through alkylation reactions, typically using propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone and oxadiazole derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activities. For instance, compounds containing oxadiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported that similar oxadiazole derivatives displayed effective growth inhibition against human tumor cells, suggesting that the presence of the oxadiazole moiety contributes to their anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Research indicates that compounds with similar scaffolds have been evaluated for their effectiveness against various bacterial strains, including resistant ones. The incorporation of fluorine and methoxy groups may enhance lipophilicity and membrane permeability, which are crucial for antimicrobial action .

Inhibition of Enzymatic Activity

The unique structure of this compound allows it to interact with specific biological targets, potentially inhibiting key enzymes involved in disease pathways. For example, studies on related compounds indicate their ability to act as enzyme inhibitors in metabolic pathways relevant to cancer and infectious diseases .

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science:

  • Organic Electronics : Due to its electronic properties, it may serve as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
  • Sensors : The compound's ability to undergo specific chemical reactions makes it suitable for developing sensors for detecting environmental pollutants or biological analytes.

Mechanism of Action

The mechanism of action of 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and oxadiazole ring play crucial roles in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly those from the patent US20170360896A1 (2017), provide critical insights into structure-activity relationships (SAR). Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (from ) Core Structure Key Substituents Pharmacological Notes
Target Compound Quinazolin-4(3H)-one 6-Fluoro, 3-propyl, thioether-linked 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole Hypothesized kinase inhibition; potential dual antiviral/antitumor activity (inference from structural analogs) .
Compound 1 () Benzamide 5-Methyl-1,2,4-oxadiazole, 4-nitrophenylaminoethyl Moderate antitumor activity in preclinical models; nitro group may enhance oxidative stress in cancer cells .
Compound 2 () Benzamide 3-Methyl-1,2,4-oxadiazole, 2-cyano-3-fluorophenylaminoethyl Improved selectivity for viral proteases due to cyano and fluorine substituents .
Compound 3 () Benzamide 3,5-Dimethyl-4-isoxazole, 5-methyltriazolopyrimidinyl Dual inhibition of platelet aggregation and tumor angiogenesis; isoxazole enhances metabolic stability .
Compound 4 () Benzamide 2-Thienylmethylthio, methylphenylaminopropyl Antithrombotic activity via thrombin receptor antagonism; thiophene improves lipophilicity .

Critical Structural Differences and Implications

Core Structure: The target compound’s quinazolinone core distinguishes it from the benzamide-based analogs in . Quinazolinones are associated with kinase inhibition (e.g., EGFR, VEGFR), whereas benzamides often target proteases or GPCRs .

Oxadiazole Substitution :

  • The 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole group in the target compound contrasts with simpler oxadiazole substituents (e.g., 5-methyl in Compound 1). The dimethoxy groups may enhance solubility and π-stacking interactions compared to nitro or methyl groups in analogs .

Fluorine Positioning: The 6-fluoro group on the quinazolinone core is absent in analogs. Fluorine at this position likely improves target binding (e.g., halogen bonding with kinases) and pharmacokinetics compared to non-fluorinated derivatives .

Thioether Linker :

  • The thioether bridge in the target compound is shared with Compounds 1–5 but linked to a bulkier substituent. This could reduce metabolic cleavage compared to thienyl or isoxazole groups in analogs .

Research Findings and Limitations

  • Anticancer Potential: Quinazolinone derivatives with fluorine and oxadiazole groups (e.g., gefitinib analogs) show nanomolar IC₅₀ values against solid tumors. The target compound’s propyl chain may further optimize lipophilicity for blood-brain barrier penetration .
  • Antiviral Activity : Oxadiazole-thioether hybrids (e.g., Compound 2) inhibit viral polymerases at IC₅₀ < 1 µM. The dimethoxyphenyl group in the target compound may enhance RNA-binding affinity .
  • Limitations : Direct pharmacological data for the target compound are absent in . Its comparison relies on structural extrapolation, necessitating validation via in vitro assays.

Biological Activity

The compound 2-(((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one (CAS Number: 2319876-54-3) is a synthetic derivative characterized by its complex structure, which incorporates elements known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The compound's molecular formula is C22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S with a molecular weight of 456.5 g/mol. The presence of the oxadiazole and quinazoline rings contributes to its unique chemical properties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H21FN4O4S
Molecular Weight456.5 g/mol
CAS Number2319876-54-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds containing oxadiazole and quinazoline moieties often exhibit:

  • Antimicrobial Activity : Studies have shown that similar structures can inhibit bacterial growth and show antifungal properties.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific derivative.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structural features can inhibit the growth of various pathogens. For instance, a study indicated that oxadiazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

Research has highlighted the anticancer potential of quinazoline derivatives. For example:

  • Case Study 1 : A derivative with a similar structure was tested against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability.
  • Case Study 2 : Another study found that a related compound induced apoptosis in prostate cancer cells through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds known for their biological activities.

Compound NameStructure FeaturesBiological Activity
Compound AQuinazoline ringAnticancer
Compound BOxadiazole ringAntimicrobial
Compound CFluorinatedAntiviral

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Methodological Answer:

  • Step 1: Optimize the condensation of 3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 6-fluoro-3-propylquinazolin-4(3H)-one-thiol using a nucleophilic substitution reaction.
  • Step 2: Employ reflux conditions (e.g., ethanol or DMF as solvent, 80–100°C, 12–24 hours) to ensure complete reaction .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Validation: Confirm purity using TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR: Identify key signals:
    • Quinazolinone ring: δ ~8.2 ppm (C6-F coupling, doublet) and δ ~3.5 ppm (propyl chain protons).
    • Oxadiazole-thioether linkage: δ ~4.5 ppm (SCH2 protons) .
  • IR Spectroscopy: Confirm functional groups:
    • C=O stretch (quinazolinone) at ~1680 cm⁻¹.
    • C-O-C (dimethoxyphenyl) at ~1250 cm⁻¹ .
  • Contingency: Compare experimental data with computational predictions (DFT-based NMR/IR simulations) to address discrepancies .

Advanced: How do solvent polarity and substituent effects influence the compound’s pKa?

Methodological Answer:

  • Experimental Design:
    • Perform potentiometric titrations using 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol, acetone, or DMF .
    • Measure half-neutralization potentials (HNP) and calculate pKa using the mV-mL titration curve .
  • Data Interpretation:
    • Polar solvents (e.g., DMF) stabilize deprotonated forms, lowering pKa by ~1–2 units compared to non-polar solvents .
    • Substituents (e.g., 2,5-dimethoxy groups) electron-donating effects increase basicity, while the fluorine atom at C6 reduces it .

Advanced: How can tautomeric equilibria (thiol-thione) impact bioactivity assessments?

Methodological Answer:

  • Detection: Use UV-Vis spectroscopy (λ ~270 nm for thione, ~330 nm for thiol tautomer) .
  • Quantification: Perform pH-dependent NMR studies (DMSO-d6, 25–60°C) to track tautomer ratios .
  • Bioactivity Correlation: Compare IC50 values across tautomer-dominant conditions (e.g., acidic vs. basic buffers) to identify active forms .

Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?

Methodological Answer:

  • Assay Design:
    • Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) targeting EGFR or VEGFR2 .
    • Test at concentrations 0.1–100 µM with staurosporine as a positive control .
  • Data Analysis:
    • Calculate IC50 via nonlinear regression (GraphPad Prism).
    • Cross-validate with molecular docking (AutoDock Vina) to identify binding interactions with kinase active sites .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Case Study: If cytotoxicity varies between studies:
    • Variable 1: Cell line specificity (e.g., HeLa vs. MCF-7). Validate using 3–5 cell lines with standardized protocols (MTT assay, 48-hour exposure) .
    • Variable 2: Substituent effects. Synthesize analogs (e.g., replacing 2,5-dimethoxy with halogen groups) to isolate structure-activity relationships .
  • Statistical Approach: Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent, assay type) .

Basic: What computational methods predict the compound’s solubility and logP?

Methodological Answer:

  • Software Tools: Use ChemAxon’s MarvinSuite or Schrodinger’s QikProp for logP (predicted ~3.5) and solubility (≈0.05 mg/mL in water) .
  • Validation: Compare with experimental shake-flask method (octanol/water partitioning) and HPLC solubility profiling .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • Conditions: Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Analysis: Monitor degradation via LC-MS; identify metabolites (e.g., hydrolysis of oxadiazole or thioether bonds) .
  • Mitigation: Stabilize via PEGylation or cyclodextrin complexation if degradation exceeds 10% .

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